molecular formula C10H16N2 B13418725 N~1~-(Butan-2-yl)benzene-1,2-diamine CAS No. 70918-96-6

N~1~-(Butan-2-yl)benzene-1,2-diamine

Cat. No.: B13418725
CAS No.: 70918-96-6
M. Wt: 164.25 g/mol
InChI Key: WYAPIOHQETXJHU-UHFFFAOYSA-N
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Description

N1-(sec-butyl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by a benzene ring substituted with two amino groups at the 1 and 2 positions, and a sec-butyl group attached to one of the amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(sec-butyl)benzene-1,2-diamine typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Alkylation of Aniline: Aniline undergoes alkylation with sec-butyl halide in the presence of a base to form N1-(sec-butyl)aniline.

    Amination: Finally, N1-(sec-butyl)aniline is aminated to introduce the second amino group, resulting in N1-(sec-butyl)benzene-1,2-diamine.

Industrial Production Methods

Industrial production of N1-(sec-butyl)benzene-1,2-diamine follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

N1-(sec-butyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N1-(sec-butyl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N1-(sec-butyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N1,N4-bis(sec-butyl)benzene-1,4-diamine: Similar structure but with different substitution pattern.

    N1-(tert-butyl)benzene-1,2-diamine: Similar but with a tert-butyl group instead of a sec-butyl group.

    N1-(sec-butyl)benzene-1,3-diamine: Similar but with amino groups at the 1 and 3 positions.

Uniqueness

N1-(sec-butyl)benzene-1,2-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity

Properties

CAS No.

70918-96-6

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-N-butan-2-ylbenzene-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8,12H,3,11H2,1-2H3

InChI Key

WYAPIOHQETXJHU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC=C1N

Origin of Product

United States

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